7-Chloro-1-naphthoic acid

概要

説明

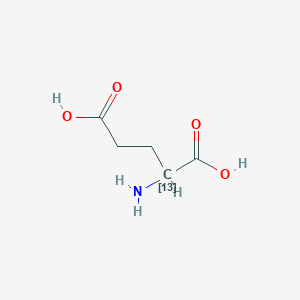

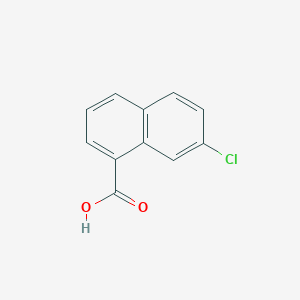

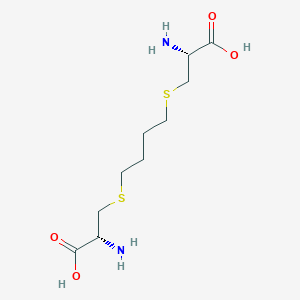

7-Chloro-1-naphthoic acid is a derivative of 1-naphthoic acid12. It is a conjugate acid of a 1-naphthoate and is a frequent substrate for C-H activation reactions2.

Synthesis Analysis

The synthesis of 7-Chloro-1-naphthoic acid involves computational studies for the estimation of chemical and structural properties of a chemical library of nine ortho substituted naphthoic acids3. Theoretical values of energy, HOMO, LUMO, Dipole moments, charge and bond lengths of ortho-naphthoic acids are calculated3. The reaction involves the addition of 1 mmol of 1-acetonaphthone, 6 mmol of DMSO, 0.1 mmol of I2, 2 mL of chlorobenzene solvent to a 10 mL two-neck round bottom flask equipped with a magnetic stirrer4.

Molecular Structure Analysis

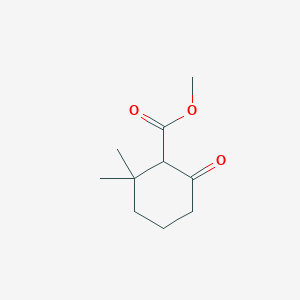

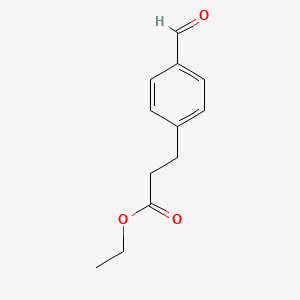

The molecular formula of 7-Chloro-1-naphthoic acid is C11H7ClO25. Two-dimensional (2D) NMR spectra and molecular modeling studies have proposed a possible geometry for the molecule6.

Chemical Reactions Analysis

7-Chloro-1-naphthoic acid is a compound with a variety of aromatic catabolic pathways7. Substituents play a major role in influencing the reactivity and biological activity of aromatic compounds3.

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1-naphthoic acid include a molecular weight of 206.62 g/mol, XLogP3 of 3.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 206.0134572 g/mol, Monoisotopic Mass of 206.0134572 g/mol, Topological Polar Surface Area of 37.3 Ų, Heavy Atom Count of 14, Formal Charge of 0, Complexity of 2297.科学的研究の応用

Synthesis and Modification

Synthesis Techniques : 7-Chloro-1-naphthoic acid and related compounds have been synthesized through various chemical procedures. For instance, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, was synthesized through a two-step process involving substitution and hydrolysis (Zhang et al., 2019).

Modification and Reactions : The compound has been used in various chemical reactions to synthesize modified compounds. For example, chlorination of 2,3,6-trialkyl-5,8-dihydroxy-1,4-naphthoquinones with HCl-MnO2 in acetic acid led to the formation of 7-chloro-2,3,6-trialkyl-5,8-dihydroxy-1,4-naphthoquinones (Polonik et al., 2011).

Analytical and Physical Chemistry

Polarization IR Spectra : Studies have been conducted on the polarization IR spectra of hydrogen-bonded 1-naphthoic acid and 2-naphthoic acid crystals to understand electronic effects. This research can provide insights into the behavior of 7-Chloro-1-naphthoic acid in similar environments (Flakus & Chełmecki, 2003).

Energetics of Isomeric Acids : The energetics of isomeric naphthoic acids, including 1- and 2-naphthoic acids, have been studied, providing context for understanding the properties of 7-Chloro-1-naphthoic acid (Chickos et al., 2003).

Environmental Applications

- Biodegradation Pathways : Studies on the biodegradation pathway of carboxylated naphthalene, which includes compounds like 7-Chloro-1-naphthoic acid, have been conducted. This research can provide insights into environmental degradation processes (Zhang, Sullivan & Young, 2004).

Supramolecular Chemistry

- Supramolecular Assemblies : Research on supramolecular assemblies involving naphthoic acids, like the study on 2-hydroxy-3-naphthoic acid, can offer insights into the potential applications of 7-Chloro-1-naphthoic acid in the field of supramolecular chemistry (Pang et al., 2015).

Pharmaceutical and Medical Research

- Anticancer Evaluations : Compounds structurally related to 7-Chloro-1-naphthoic acid, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, have been evaluated for their anticancer properties, highlighting the potential medical applications of similar compounds (Zhang et al., 2019).

Safety And Hazards

7-Chloro-1-naphthoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with the target organ being the Respiratory system8. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure9.

将来の方向性

The future directions of 7-Chloro-1-naphthoic acid involve its potential utilization in the bioremediation and bioconversion of aromatic compounds10. The role of 2H1NA decarboxylase in the conversion of the 2H1NA to 2-naphthol makes this catabolic pathway different from the conventional gentisic10.

特性

IUPAC Name |

7-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVKRLEVHHCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534893 | |

| Record name | 7-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-naphthoic acid | |

CAS RN |

58926-30-0 | |

| Record name | 7-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)